![molecular formula C24H32N2O4S B4620455 6-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4620455.png)
6-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Overview
Description
The compound of interest is part of a class of chemically complex entities that are synthesized through multi-step reactions, involving key functional group transformations and cycloaddition reactions. These compounds are often studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves strategies such as the Curtius rearrangement for converting carboxylic acids to isocyanates or amines, which are then further elaborated into the desired structures (Zhang, Ho, & Braun, 2011). The Diels-Alder reaction, another common synthetic approach, is used to construct cyclic structures by reacting dienes with dienophiles, leading to cyclohexene derivatives (Calmès, Escale, Didierjean, & Martínez, 2011).
Molecular Structure Analysis
X-ray crystallography is a pivotal technique in determining the molecular structure of chemical compounds, revealing the spatial arrangement of atoms within a molecule and providing insights into stereochemistry and molecular conformation (Kour, Patil, Deshmukh, Gupta, & Kant, 2014).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and structural framework. Reactions such as carbonylative cyclization (Bae & Cho, 2014) and cycloadditions (Kozmin, He, & Rawal, 2003) are common in synthesizing cyclic and heterocyclic structures.
Scientific Research Applications
Synthesis and Chemical Properties
Research into related compounds involves the synthesis and study of their chemical properties. For example, the synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives demonstrates the reactivity of similar compounds towards various reagents, which could be relevant for the modification and functionalization of the compound (Elkholy & Morsy, 2006).
Electrochemical Behavior
Studies on the electrochemical behavior of related structures, such as unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines, could provide insights into the electrochemical properties and potential applications of the target compound in fields like materials science or sensor technology (David et al., 1995).
Biological Activity
Research into compounds with similar functionalities, such as N-substituted-3-chloro-2-azetidinones, demonstrates their potential biological activity, which could suggest applications in drug discovery or biochemistry for the compound of interest (Chavan & Pai, 2007).
Structural Analysis
Crystallographic studies of related chemical structures, such as 2 H-thiopyrans, can provide valuable information on the molecular conformation, stability, and potential intermolecular interactions of the compound , which is crucial for understanding its reactivity and potential applications (Chruszcz et al., 2002).
properties
IUPAC Name |
6-[[3-(cyclopentylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-13-11-17(18(24(29)30)12-14(13)2)21(27)26-23-20(16-9-5-6-10-19(16)31-23)22(28)25-15-7-3-4-8-15/h15,17-18H,3-12H2,1-2H3,(H,25,28)(H,26,27)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZNQBAQTNSFBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCCC4)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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